![molecular formula C18H23N3O2S B2924948 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-methylpropan-1-one CAS No. 1171579-37-5](/img/structure/B2924948.png)
1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-methylpropan-1-one
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Overview
Description
1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The efficient synthesis of complex molecules with potential applications in medicinal chemistry and drug discovery is a key area of research. For example, the synthesis of potent PPARpan agonists involves regioselective carbon-sulfur bond formation and the introduction of specific functional groups, demonstrating advanced synthetic methodologies applicable to a wide range of compounds, including thiadiazole derivatives (Jiasheng Guo et al., 2006).
- The exploration of molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole highlights the significance of computational chemistry in understanding the interactions and potential applications of similar compounds in drug development (A. Karayel, 2021).
Antimicrobial and Antifungal Applications
- Compounds exhibiting antimicrobial activity are of great interest. Phenylpropanoids from Piper sarmentosum showing antimicrobial activity against specific bacteria indicate the potential of structurally related compounds for applications in treating microbial infections (T. Masuda et al., 1991).
Anticancer and Antiproliferative Effects
- The investigation into the antiproliferative effect of novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells exemplifies the research into compounds with potential therapeutic applications against cancer. Such studies underscore the importance of chemical synthesis in developing new therapeutic agents with specific biological activities (Kothanahally S Sharath Kumar et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Based on its structural similarity to other compounds, it may act as a ligand for alpha1-adrenergic receptors . Ligands can either activate or block these receptors, leading to various physiological changes.
Biochemical Pathways
Alpha1-adrenergic receptors, which this compound may target, are involved in numerous physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds with similar structures .
Result of Action
Compounds with similar structures have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm .
properties
IUPAC Name |
1-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12(2)18(22)21-10-8-13(9-11-21)16-19-20-17(24-16)14-6-4-5-7-15(14)23-3/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGDGYQZGICOJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-methylpropan-1-one |
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